molecular formula C8H4F3IO3 B1607646 4-iodo-3-(trifluoromethoxy)benzoic Acid CAS No. 886762-67-0

4-iodo-3-(trifluoromethoxy)benzoic Acid

Cat. No.: B1607646
CAS No.: 886762-67-0
M. Wt: 332.01 g/mol
InChI Key: YZYRBLQNCPKVHL-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F3IO3 It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-(trifluoromethoxy)benzoic acid typically involves the iodination of 3-(trifluoromethoxy)benzoic acid. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Various substituted benzoic acids or derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acid derivatives or ketones.

    Reduction Products: Alcohols or aldehydes.

    Esterification Products: Esters of this compound.

Scientific Research Applications

4-Iodo-3-(trifluoromethoxy)benzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.

    Medicine: Investigation into its role as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: Application in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-iodo-3-(trifluoromethoxy)benzoic acid exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by transition metals like palladium. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

    4-Iodo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-Bromo-3-(trifluoromethoxy)benzoic acid: Similar structure but with a bromine atom instead of iodine.

    3-(Trifluoromethoxy)benzoic acid: Lacks the iodine atom, affecting its reactivity and applications.

Uniqueness: 4-Iodo-3-(trifluoromethoxy)benzoic acid is unique due to the combination of the iodine atom and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific functional attributes.

Properties

IUPAC Name

4-iodo-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRBLQNCPKVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382461
Record name 4-iodo-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-67-0
Record name 4-Iodo-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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